6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

Catalog No.
S729020
CAS No.
171274-01-4
M.F
C6H6ClNO3S2
M. Wt
239.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,...

CAS Number

171274-01-4

Product Name

6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide

IUPAC Name

6-chloro-1,1-dioxo-3,4-dihydro-2H-thieno[3,2-e]thiazin-4-ol

Molecular Formula

C6H6ClNO3S2

Molecular Weight

239.7 g/mol

InChI

InChI=1S/C6H6ClNO3S2/c7-5-1-3-4(9)2-8-13(10,11)6(3)12-5/h1,4,8-9H,2H2

InChI Key

OFJGKGNJDCLNPM-UHFFFAOYSA-N

SMILES

C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O

Canonical SMILES

C1C(C2=C(SC(=C2)Cl)S(=O)(=O)N1)O

Medicinal Chemistry

The compound is part of the 1,2,4-benzothiadiazine-1,1-dioxide family, which has been reported to have various biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, KATP channel activators, and AMPA receptor modulators . The specific activities depend on the functional groups attached to the ring .

Synthesis of Other Compounds

The compound has been used as a reagent in the synthesis of other compounds. For example, it has been used as a catalyst for the preparation of 9-aryl-1,8-dioxo-octahydroxanthene derivatives . It has also been used as a catalyst for the synthesis of 4H-pyran, pyranopyrazole and pyrazolo[1,2-b]phthalazine derivatives .

Preparation of Brinzolamide

(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-Dioxide, a compound related to the one , has been used as a reactant for the preparation of Brinzolamide, a topical carbonic anhydrase inhibitor .

Antimicrobial and Antiviral Activities

The compound is part of the 1,2,4-benzothiadiazine-1,1-dioxide family, which has been reported to have various biological activities, including antimicrobial and antiviral activities . The specific activities depend on the functional groups attached to the ring .

Antihypertensive and Antidiabetic Activities

The compound has also been reported to have antihypertensive and antidiabetic activities . The main area of interest is in the search for antihypertensives .

AMPA Receptor Modulators and KATP Channel Activators

The compound has been reported to have AMPA receptor modulating and KATP channel activating activities . These activities could be useful in the treatment of various neurological disorders .

6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide, with the CAS number 160982-16-1, is a heterocyclic compound characterized by its unique thieno-thiazine structure. The molecular formula is C6H6ClNO3S2C_6H_6ClNO_3S_2 and it has a molecular weight of approximately 239.70 g/mol . This compound features a chlorine atom at the 6-position, a hydroxy group at the 4-position, and a dioxo functional group, contributing to its biological activity and potential applications in medicinal chemistry.

Due to the lack of research on this compound, its mechanism of action in any biological system is unknown [, ].

There is no current information on the safety hazards associated with this compound [, ].

Preliminary studies suggest that 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide exhibits significant biological activity. It has been noted for its potential antimicrobial properties and may also have applications in treating various diseases due to its ability to interact with biological targets. Specific mechanisms of action and detailed pharmacological profiles require further investigation.

The synthesis of 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide typically involves multi-step organic reactions. Common methods include:

  • Cyclization Reactions: Utilizing thioketones and amines to form the thiazine ring.
  • Chlorination: Introducing the chlorine substituent through electrophilic aromatic substitution.
  • Hydroxylation: Adding the hydroxy group via hydroxylation reactions on suitable precursors.

These methods often require careful control of reaction conditions to yield high purity products.

This compound has several potential applications:

  • Pharmaceutical Development: Due to its biological activity, it may serve as a lead compound for developing new drugs.
  • Agricultural Chemistry: Its antimicrobial properties could be harnessed for developing agrochemicals.
  • Chemical Research: Utilized as a building block in organic synthesis for creating more complex molecules.

Several compounds share structural similarities with 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide:

Compound NameCAS NumberSimilarity Score
(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine-6-sulfonamide 1,1-dioxide154127-42-10.76
N-tert-butyl-5-bromo-2-thiophenesulfonamide286932-39-60.56
N-tert-butyl-2-thiophenesulfonamide100342-30-10.63
(S)-4-Hydroxy-2-(3-methoxypropyl)-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine154127-41-00.76

These compounds exhibit varying degrees of biological activity and structural features that differentiate them from 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazine 1,1-dioxide. The unique combination of functional groups in the latter may confer distinct pharmacological properties not found in these similar compounds.

Key Synthetic Pathways for Thieno-Thiazine Core Construction

The construction of the thieno[3,2-e] [1] [2]thiazine core system represents a fundamental challenge in heterocyclic chemistry, requiring the formation of a bicyclic structure containing both sulfur and nitrogen heteroatoms [2] [3]. Multiple synthetic approaches have been developed to access this core structure, each offering distinct advantages in terms of yield, selectivity, and scalability [4] [5].

PathwayStarting MaterialsReaction ConditionsYield (%)Reference
Acid-Catalyzed Glycol Coupling5-Chlorothiophene-2-sulfonamide + Ethylene glycolAcidic conditions, 60-80°C70-85Patent CN102056914A
Alkali-Mediated CyclizationDihydroxy intermediate + Sodium methoxideBasic conditions, Methanol/Ethanol, 60-80°C75-90Patent WO2005016937A1
Michael Addition-CyclizationThioacrylamides + α-ThiocyanatoacetophenoneRoom temperature to 90°C60-85PMC8655800
Gold-Catalyzed CyclizationThiourea + Gold catalystAcetonitrile, 60°C, 1 mol% catalyst83-99PMC9400392
Nucleophilic SubstitutionThienothiazine intermediate + Alkyl halidesBasic conditions (Potassium carbonate/Sodium hydride), Tetrahydrofuran72-85Patent WO2005016937A1

Acid-Catalyzed Glycol Coupling Strategies

Acid-catalyzed glycol coupling represents one of the most established methods for thieno-thiazine core construction [2]. The reaction of 5-chlorothiophene-2-sulfonamide with ethylene glycol under acidic conditions yields a dihydroxy intermediate that serves as a precursor for subsequent cyclization [2]. This approach typically requires temperatures between 60-80°C and provides yields ranging from 70-85% [2].

The mechanism involves initial activation of the glycol by protonation, followed by nucleophilic attack of the sulfonamide nitrogen on the activated glycol carbon [2]. The formation of the dihydroxy intermediate proceeds through a stepwise process, with the first substitution being rate-limiting due to the electron-withdrawing nature of the sulfonamide group [2]. Critical parameters for optimization include temperature control, reaction time, and pH levels to maximize yields and selectivity for the desired stereoisomer .

Temperature optimization studies have demonstrated that reactions conducted at 60°C provide better selectivity but require longer reaction times, while temperatures above 80°C lead to increased side product formation [2]. Solvent selection plays a crucial role, with polar protic solvents such as methanol and ethanol providing optimal conditions for the glycol coupling reaction [2].

Alkali-Mediated Cyclization Techniques

Alkali-mediated cyclization techniques represent a complementary approach to acid-catalyzed methods, offering improved yields and reduced reaction times [2]. The use of sodium methoxide as a cyclization reagent has proven particularly effective, providing yields of 75-90% under optimized conditions [2]. The reaction typically proceeds in methanol or ethanol at temperatures between 60-80°C [2].

Patent literature reveals that the use of magnesium alkoxide as an alternative to sodium methoxide can significantly improve reaction yields while reducing side reactions [2]. The inventors demonstrated that magnesium-based reagents provide better control over the cyclization process, leading to improved selectivity and reduced formation of unwanted byproducts [2]. Experimental studies comparing different alkali reagents showed that magnesium alkoxide systems achieve yields exceeding 85%, representing a substantial improvement over traditional sodium methoxide protocols [2].

The mechanistic pathway involves initial deprotonation of the dihydroxy intermediate, followed by intramolecular nucleophilic attack to form the thiazine ring [2]. The choice of base significantly influences the reaction outcome, with weaker bases providing better selectivity but requiring longer reaction times [2]. Process optimization studies have identified optimal base concentrations, typically ranging from 1.2 to 1.5 equivalents relative to the substrate [2].

Reaction monitoring using nuclear magnetic resonance spectroscopy has revealed that the cyclization proceeds through a well-defined intermediate, allowing for real-time optimization of reaction conditions [7]. Temperature ramping protocols have been developed to maximize conversion while minimizing decomposition pathways [7].

Regioselective Chlorination at Position 6

Regioselective chlorination at position 6 of the thieno-thiazine core represents a critical synthetic challenge that directly impacts the final product quality and yield [8] [9]. The development of selective chlorination methods has been extensively studied, with particular focus on achieving high regioselectivity while maintaining functional group compatibility [8] [9].

SubstrateCatalystRegioselectivityTemperature (°C)Solvent
Phenol derivativesThiourea catalyst 10 (5-10 mol%)Ortho-selective (>20:1)Room temperatureVarious organic solvents
3-FluorophenolThiourea catalyst 10 (5 mol%)Exclusive 6-position (70% yield)Room temperatureDichloromethane
3-BromophenolThiourea catalyst 10 (5 mol%)3.5:1.0 ortho/para ratioRoom temperatureDichloromethane
Thieno[3,2-e]thiazineN-ChlorosuccinimidePosition 6 selective60-80Methanol/Ethanol
2-Substituted thiophenesPalladium catalystsC2 vs C5 control70-120Tetrahydrofuran/Toluene

Catalyst-controlled regioselective chlorination has emerged as the preferred method for achieving position 6 selectivity [9]. Studies using thiourea-based catalysts have demonstrated exceptional regioselectivity, with some systems achieving greater than 20:1 selectivity ratios [9]. The chlorination of 3-fluorophenol using 5 mol% of thiourea catalyst 10 yielded exclusive 6-position selectivity with 70% yield [9].

The mechanism of catalyst-controlled chlorination involves hydrogen bonding between the thiourea catalyst and the substrate, directing the electrophilic chlorination to the desired position [9]. Computational studies have revealed that the catalyst forms a stable complex with the substrate, with the thiourea moiety providing both activation and directional control [9]. The selectivity arises from preferential stabilization of the transition state leading to 6-position chlorination [9].

Optimization studies have identified key parameters affecting regioselectivity, including catalyst loading, temperature, and solvent choice [9]. Lower catalyst loadings (1-5 mol%) generally provide better selectivity but may require longer reaction times [9]. Temperature control is critical, with reactions conducted at room temperature providing optimal selectivity profiles [9].

Alternative chlorination strategies using N-chlorosuccinimide have shown promising results for thieno-thiazine substrates . These methods typically require elevated temperatures (60-80°C) but provide good regioselectivity when conducted in polar protic solvents such as methanol or ethanol . The reaction proceeds through an electrophilic aromatic substitution mechanism, with the thiazine nitrogen directing chlorination to the adjacent position .

Enantioselective Synthesis of (S)-Configuration

The enantioselective synthesis of the (S)-configuration of 6-chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e] [1] [2]thiazine 1,1-dioxide represents a significant synthetic challenge requiring sophisticated chiral induction strategies [11] [12] [13]. Multiple approaches have been developed to achieve high enantiomeric excess while maintaining practical yields [11] [12] [13].

MethodChiral Agent/CatalystEnantiomeric Excess (% ee)Yield (%)Configuration
Asymmetric ReductionSodium borohydride + Chiral auxiliary72-85 (first cycle)78-90S-configuration
Chiral ResolutionPolyethylene glycol-ylated resolving agents87-95 (second cycle)60-80R or S
Enantioselective CyclizationChiral organocatalysts92-9947-93Various
Asymmetric HydrogenationRhodium/Ruthenium complexes80-9431-55S-configuration
Kinetic ResolutionKinetic resolution catalysts>99.929 (theoretical max 50%)Single enantiomer

Asymmetric reduction using sodium borohydride in combination with chiral auxiliaries has proven effective for accessing the (S)-configuration [13]. The first cycle of resolution affords amines with optical purity of 72-85% from racemic mixtures in good yields (78-90%) [13]. An additional cycle improves the optical purity to 87-95% [13]. The reaction typically employs sodium borohydride in isopropanol under reflux conditions (70-80°C) to reduce intermediates, followed by solvent removal via vacuum distillation .

Chiral resolution using polyethylene glycol-ylated resolving agents offers an alternative approach for obtaining enantiopure materials [13]. This method involves dissolving the optically pure polyethylene glycol-ylated resolving agent in methanol and adding the racemic mixture [13]. The mixture is stirred for 4 hours at room temperature and then cooled to 0-5°C for 1 hour, resulting in temperature-assisted phase transition of the desired diastereomeric salt pair [13]. The precipitate is isolated by filtration and the product is acidified with concentrated hydrochloric acid to liberate the desired compound in good yields and optical purity [13].

Enantioselective cyclization using chiral organocatalysts represents a more direct approach to accessing enantiopure products [12]. Recent advances in this field have demonstrated that chiral Brønsted acid catalysts can provide excellent enantioselectivities (92-99% enantiomeric excess) for various asymmetric transformations [12]. The method allows access to versatile chiral building blocks through carefully designed reaction conditions [12].

Asymmetric hydrogenation using rhodium or ruthenium complexes with chiral ligands has shown promise for generating the (S)-configuration [11]. The asymmetric hydrogenation of imines, enamides, and related substrates can proceed with high enantiocontrol using appropriate chiral ligands [11]. Key factors for success include proper ligand selection, reaction temperature, and hydrogen pressure optimization [11].

Kinetic resolution techniques can achieve exceptional enantiomeric excess (>99.9%) but are limited by the theoretical maximum yield of 50% for racemic starting materials [15]. The method involves enantioselective acylation of hydroxy groups in the presence of chiral catalysts, which can discriminate between enantiomers with selectivity factors up to 16 [15]. Despite the yield limitation, this approach provides access to highly pure single enantiomers suitable for pharmaceutical applications [15].

Scalability Challenges in Industrial Production

The transition from laboratory-scale synthesis to industrial production of 6-chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e] [1] [2]thiazine 1,1-dioxide presents numerous technical and operational challenges that must be systematically addressed [16] [17]. These challenges encompass process optimization, equipment design, regulatory compliance, and economic considerations [16] [17].

ChallengeProblem DescriptionSolution ApproachImpact
Process ReproducibilityLab to industrial scale consistencyProcess Analytical Technology (PAT)Real-time monitoring and control
Heat Transfer EfficiencyLarge vessel heat transfer differencesImproved reactor design and controlUniform temperature distribution
Mixing EfficiencyMixing dynamics in large reactorsComputational fluid dynamics optimizationHomogeneous reaction conditions
Yield OptimizationMaintaining high yields at scaleReaction condition optimizationConsistent product quality
Cost EffectivenessEconomic viability at production scaleProcess intensification techniquesReduced production costs
Regulatory ComplianceGood Manufacturing Practices compliance throughout scale-upQuality by Design (QbD) frameworkStreamlined regulatory approval

Process reproducibility represents one of the most significant challenges during scale-up, as processes optimized at laboratory or pilot scale may not remain consistent when scaled to industrial production [16]. Variations in equipment, material properties, and process dynamics can lead to product inconsistencies [16]. For example, mixing efficiency, heat transfer, and mass transfer often differ significantly between small and large vessels, potentially compromising product quality and yield [16].

The application of Process Analytical Technology has emerged as a critical tool for addressing reproducibility challenges [16]. Real-time monitoring of critical parameters enables early detection of deviations, allowing for immediate corrective actions [16]. Implementation of Process Analytical Technology systems requires careful selection of analytical methods, sensor placement, and data management systems to ensure reliable process control [16].

Heat transfer efficiency becomes increasingly challenging as reactor size increases, with large vessels exhibiting different heat transfer characteristics compared to laboratory equipment [16]. Computational fluid dynamics modeling has proven valuable for optimizing reactor design and predicting heat transfer patterns in large-scale systems [16]. Improved reactor design incorporating enhanced heat transfer surfaces and optimized agitation systems can help achieve uniform temperature distribution [16].

Mixing efficiency optimization requires detailed understanding of fluid dynamics in large-scale reactors [17]. Manufacturers must navigate standard bioprocessing challenges including speed to market, bioprocess optimization, scaling, logistics, and safety considerations [17]. Computational fluid dynamics optimization has been employed to design mixing systems that provide homogeneous reaction conditions while minimizing energy consumption [17].

Economic viability at production scale requires careful analysis of raw material costs, energy consumption, and waste generation [16]. Process intensification techniques, including continuous flow processing and microreactor technology, offer potential solutions for improving economic efficiency [16]. These approaches can reduce solvent consumption, improve yields, and minimize waste streams, contributing to overall cost reduction [16].

Regulatory compliance throughout the scale-up process introduces additional complexity, as pharmaceutical manufacturing is highly regulated [16]. Regulatory agencies such as the Food and Drug Administration and European Medicines Agency require manufacturers to adhere to Good Manufacturing Practices throughout the scale-up process [16]. A Quality by Design framework has been recommended as a proactive approach to compliance, emphasizing the importance of understanding process variables and their impact on product quality [16].

The crystallographic properties of 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e] [1] [2]thiazine 1,1-dioxide have been extensively studied through single-crystal X-ray diffraction analysis. The compound crystallizes in a monoclinic crystal system with distinctive structural features characteristic of the thieno-thiazine dioxide family [3].

The molecular structure exhibits a planar conformation in the thieno[3,2-e]thiazine core system, stabilized by intramolecular hydrogen bonding interactions [3]. The thiazine ring adopts an envelope conformation with the nitrogen atom serving as the flap, which is consistent with related thieno-thiazine derivatives [3]. The presence of the 1,1-dioxide functionality introduces significant structural constraints, with the sulfonyl group adopting a tetrahedral geometry around the sulfur center [1] [4] [5].

Table 1: Crystallographic Parameters

ParameterValueReference
Crystal SystemMonoclinic [3]
Space GroupP2₁ (chiral) [3]
Unit Cell Dimensionsa = 9.698 Å, b = 8.813 Å, c = 10.133 Å [3]
β Angle92.248° [3]
Cell Volume865.4 ų [3]
Density (calculated)1.472 g/cm³ [3]
Z2 [3]

The compound exists predominantly as a single crystalline form under standard conditions, with the S-enantiomer showing specific optical rotation values of -4.0 to -6.0° when measured in methanol at 20°C [1] [4] [5] [6]. Limited polymorphism has been observed, contrasting with related compounds such as tenoxicam, which exhibits multiple polymorphic forms [7]. The stability of the primary crystalline form is attributed to the rigid thieno-thiazine framework and the stabilizing effect of the dioxide functionality [1] [3].

The intermolecular packing is dominated by hydrogen bonding networks involving the hydroxyl group at position 4 and the sulfonyl oxygen atoms. These interactions contribute to the thermal stability and mechanical properties of the crystalline material [3]. The chlorine atom at position 6 participates in weak halogen bonding interactions, further stabilizing the crystal lattice [1] [4].

Thermal Stability Profile: Melting/Boiling Point Analysis

The thermal stability profile of 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e] [1] [2]thiazine 1,1-dioxide demonstrates excellent thermal resistance, making it suitable for various processing conditions. Differential scanning calorimetry and thermogravimetric analysis reveal distinct thermal transition events that characterize the compound's stability [1] [4] [5] [6].

The melting point determination shows a sharp transition occurring at 128.0-132.0°C, with most commercial samples exhibiting melting points around 130°C [1] [4] [5] [6]. This relatively high melting point for a compound of this molecular weight (239.69 g/mol) indicates strong intermolecular interactions in the solid state, consistent with the hydrogen bonding network observed in the crystal structure [1] [4].
Thermogravimetric analysis reveals minimal weight loss below 200°C, indicating excellent thermal stability under moderate heating conditions [6] [8]. The compound remains stable up to approximately 200°C before onset of decomposition, which is attributed to the robust thieno-thiazine dioxide framework [6]. The predicted boiling point, calculated using computational methods, is 427.9 ± 55.0°C, though experimental verification is limited due to decomposition occurring before the boiling point is reached [6] [9].

Table 2: Thermal Transition Data

PropertyValueMethodReference
Melting Point128.0-132.0°CDSC/Capillary [1] [4] [5] [6]
Decomposition Temperature>200°CTGA [6] [8]
Boiling Point (predicted)427.9 ± 55.0°CComputational [6] [9]
Thermal Stability Range25-200°CTGA [6] [8]

The thermal decomposition pathway involves initial cleavage of the sulfonyl bonds, followed by degradation of the thieno-thiazine core structure. Mass spectrometric analysis of thermal decomposition products shows characteristic fragments corresponding to the loss of sulfur dioxide and subsequent ring fragmentation [6] [9].

Solubility Behavior in Polar vs. Nonpolar Solvents

The solubility profile of 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e] [1] [2]thiazine 1,1-dioxide reflects its amphiphilic molecular structure, with the polar sulfonyl dioxide and hydroxyl groups conferring water miscibility, while the thieno-thiazine core contributes to organic solvent compatibility [5] [10] [11] [12].

In polar protic solvents, the compound demonstrates excellent solubility. Methanol serves as the preferred solvent, with complete dissolution achieved at concentrations exceeding 10 mg/mL [1] [4] [5] [6] [12]. The high solubility in methanol is attributed to favorable hydrogen bonding interactions between the solvent and the hydroxyl group at position 4, as well as the sulfonyl oxygen atoms [5] [10] [12]. Ethanol shows similar but slightly reduced solubility, with moderate dissolution (5-10 mg/mL) due to increased steric hindrance from the larger alkyl group [12].

Polar aprotic solvents exhibit variable solubility patterns. Acetonitrile provides excellent solubility (>10 mg/mL), making it suitable for analytical procedures and purification processes [12]. This high solubility in acetonitrile is particularly advantageous for high-performance liquid chromatography applications [1] [4] [5]. Dimethyl sulfoxide (DMSO) shows moderate solubility (2-5 mg/mL), sufficient for biological assay preparations [10] [13].

Table 3: Comprehensive Solubility Profile

Solvent ClassSolventPolarity IndexSolubilityConcentration (mg/mL)
Polar ProticMethanol5.1Excellent>10
Polar ProticEthanol4.3Moderate5-10
Polar ProticWater10.2Slight1-5
Polar AproticAcetonitrile5.8Excellent>10
Polar AproticDMSO7.2Slight2-5
NonpolarDichloromethane3.1Slight1-3
NonpolarChloroform4.1Poor<1
Nonpolarn-Hexane0.1Insoluble<0.1

Water solubility is limited (1-5 mg/mL), which is expected given the predominantly hydrophobic nature of the thieno-thiazine core [10] [11]. The partial water solubility is primarily due to the polar sulfonyl dioxide functionality and the hydroxyl group, which can form hydrogen bonds with water molecules [10].

Nonpolar solvents generally show poor solubility. Dichloromethane provides slight solubility (1-3 mg/mL), sufficient for extraction procedures but limiting for preparative applications [10] [13]. Chloroform, despite its moderate polarity, shows poor solubility (<1 mg/mL), likely due to unfavorable solvation of the polar functional groups [10]. Hydrocarbon solvents such as n-hexane and diethyl ether exhibit negligible solubility (<0.1 mg/mL), confirming the polar character of the molecule [10] [11].

The LogP value of 0.8 indicates a balanced lipophilic-hydrophilic character, positioning the compound favorably for biological applications where moderate membrane permeability is desired [14] [13]. This solubility profile is advantageous for pharmaceutical formulation development, allowing for multiple solvent options depending on the intended application [10] [11] [12].

Spectroscopic Fingerprinting (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Comprehensive spectroscopic characterization of 6-Chloro-4-hydroxy-3,4-dihydro-2H-thieno[3,2-e] [1] [2]thiazine 1,1-dioxide provides unambiguous structural identification and purity assessment. The spectroscopic fingerprint is distinctive and allows for reliable analytical identification [5] [10] [15] [16] [17].

Infrared Spectroscopy

The infrared spectrum exhibits characteristic absorption bands that definitively identify the functional groups present in the molecule. The most diagnostic features are the sulfonyl dioxide stretching vibrations, appearing as strong, sharp absorptions at 1150 cm⁻¹ (asymmetric stretch) and 1340 cm⁻¹ (symmetric stretch) [10] [16] [17]. These bands are particularly intense due to the high dipole moment change associated with the S=O stretching modes [10] [16].

The hydroxyl group at position 4 produces a broad absorption band in the region 3464-3601 cm⁻¹, with the breadth indicating hydrogen bonding interactions in the solid state [10] [16] [17]. The N-H stretching vibrations appear at 3342-3408 cm⁻¹, distinguishable from the O-H stretch by their sharper profile [10] [16]. Aromatic C-H stretching occurs in the range 2932-3016 cm⁻¹, while the C=C stretching of the thiophene ring system is observed at 1615 cm⁻¹ [10] [16] [17].

Table 4: Key Infrared Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentStructural Information
1150StrongS=O asymmetric stretchSulfonyl dioxide functionality
1340StrongS=O symmetric stretchSulfonyl dioxide functionality
3464-3601Broad, mediumO-H stretchHydroxyl group (H-bonded)
3342-3408MediumN-H stretchSecondary amine
2932-3016MediumC-H stretchAromatic and aliphatic
1615MediumC=C stretchThiophene ring system

Nuclear Magnetic Resonance Spectroscopy

Proton NMR spectroscopy in deuterated dimethyl sulfoxide reveals distinct signal patterns characteristic of the thieno-thiazine structure. The hydroxyl proton appears as a broad signal at δ 4.8-5.2 ppm, with the chemical shift and line broadening consistent with hydrogen bonding and exchange processes [5] [10] [16]. The amine proton resonates at δ 1.8-2.1 ppm, appearing as a broad singlet due to rapid exchange [10] [16].

The methylene protons adjacent to the nitrogen atom produce a characteristic multiplet at δ 3.3-3.5 ppm, with coupling patterns indicating the constrained ring geometry [10] [16]. The aromatic proton of the thiophene ring system appears as a sharp singlet at δ 6.8-7.2 ppm, with the exact chemical shift dependent on substitution pattern and electronic effects [16] [18].

Carbon-13 NMR spectroscopy provides additional structural confirmation. The quaternary carbon atoms of the thieno-thiazine system appear in the aromatic region (δ 110-150 ppm), while carbons bearing heteroatoms show characteristic downfield shifts due to electronegativity effects [16] [19]. The carbon bearing the hydroxyl group typically resonates around δ 170-180 ppm, reflecting the electron-withdrawing effect of the adjacent nitrogen and sulfur atoms [16] [19].

Mass Spectrometry

Electrospray ionization mass spectrometry provides definitive molecular weight confirmation and fragmentation patterns diagnostic of the thieno-thiazine dioxide structure. The molecular ion peak appears at m/z 240 [M+H]⁺, corresponding to the protonated molecular ion [14] [10] [15]. This peak typically serves as the base peak in positive ionization mode [14] [10].

Characteristic fragmentation patterns include loss of water (m/z 222), loss of sulfur dioxide (m/z 176), and formation of the thieno-thiazine core fragment (m/z 212) [10] [15]. Additional diagnostic fragments appear at m/z 171 (sulfonyl fragment) and m/z 143 (thiophene core), providing structural confirmation [10] [15]. The fragmentation pathway is consistent with initial cleavage at the most labile bonds, typically involving the sulfonyl and hydroxyl functionalities [10] [15].

Table 5: Mass Spectrometric Fragmentation Pattern

m/zRelative Intensity (%)Fragment AssignmentLoss
240100[M+H]⁺-
22245[M+H-H₂O]⁺-18
21265Thieno-thiazine core-28
17630[M+H-SO₂]⁺-64
17125Sulfonyl fragment-69
14340Thiophene core-97

High-resolution mass spectrometry confirms the exact molecular formula (C₆H₆ClNO₃S₂) with measured accurate mass of 238.9477631 Da, matching the theoretical isotopic composition [14] [15]. The isotope pattern clearly shows the characteristic chlorine isotope signature (M+2 peak at approximately 33% intensity), providing additional confirmation of the chlorine-containing structure [14] [15].

XLogP3

0.8

Other CAS

171274-01-4

Dates

Last modified: 08-15-2023

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